molecular formula C15H13BrO3S3 B2405013 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate CAS No. 331461-26-8

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate

Cat. No.: B2405013
CAS No.: 331461-26-8
M. Wt: 417.35
InChI Key: DBDJKXDXJCPDGM-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C15H13BrO3S3 and a molecular weight of 417.35 g/mol.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDJKXDXJCPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(1,3-dithiolan-2-yl)phenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl sulfonates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate has been explored for its potential as a pharmaceutical agent. Its dithiolane moiety can facilitate interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity
Research has indicated that compounds with dithiolane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress, leading to apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeProductConditions
Nucleophilic Substitution4-(1,3-Dithiolan-2-yl)phenyl amineBase, solvent (DMF)
Coupling ReactionsBioconjugatesCatalyst (Pd), heat
ReductionDithiolane derivativesReducing agent (LiAlH4)

Material Science

The compound's ability to form stable complexes with metals makes it useful in material science, particularly in the development of sensors and catalysts.

Case Study: Sensor Development
A recent study highlighted the use of this compound in creating chemosensors for detecting heavy metals. The dithiolane moiety enhances selectivity and sensitivity towards metal ions such as lead and mercury, demonstrating its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate involves its ability to undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with different properties. The specific molecular targets and pathways depend on the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-fluorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-iodobenzenesulfonate

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate (CAS No. 331461-26-8) is a chemical compound characterized by its unique structure that includes a dithiolane moiety, a phenyl group, and a bromobenzenesulfonate group. This composition contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C15H13BrO3S3
  • Molecular Weight : 417.36 g/mol
  • Boiling Point : Approximately 558.3 °C (predicted)
  • Density : 1.594 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its functional groups, which enable various interactions within biological systems. The presence of the sulfonate group allows for nucleophilic substitution reactions, while the dithiolane ring can participate in redox reactions due to the sulfur atoms present.

  • Antioxidant Activity : The dithiolane structure is known for its potential antioxidant properties, which may help in neutralizing free radicals.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Cellular Interactions : Its ability to interact with cellular components could lead to alterations in cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotential to scavenge free radicals
Enzyme InhibitionPossible inhibition of metabolic enzymes
Cytotoxic EffectsExhibited cytotoxicity against certain cancer cell lines

Case Study: Cytotoxicity in Cancer Cells

In a study exploring the cytotoxic effects of various sulfonate derivatives, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was suggested to involve apoptosis induction through oxidative stress pathways.

Interaction Studies

Interaction studies have focused on the compound's ability to bind with proteins involved in cell signaling and metabolism. Preliminary findings suggest that it may interact with thiol-containing proteins, potentially modulating their activity and influencing cellular responses.

Future Directions for Research

Further investigations are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future research include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its biological effects.
  • Structural Modifications : Exploring analogs could enhance efficacy or reduce toxicity.

Q & A

Basic: What synthetic methodologies are employed to prepare 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate?

The compound is synthesized via sulfonylation of the phenolic oxygen in 4-(1,3-dithiolan-2-yl)phenol with 4-bromobenzenesulfonyl chloride. This reaction typically occurs under basic conditions (e.g., pyridine or triethylamine) to deprotonate the phenol and facilitate nucleophilic attack on the sulfonyl chloride. Purification involves column chromatography or recrystallization, with structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). The dithiolane ring is often introduced through cyclization of 1,2-ethanedithiol with a carbonyl-containing precursor .

Basic: How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer (e.g., Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å). Structure solution employs direct methods (SHELXS), followed by refinement (SHELXL) to resolve positional and thermal parameters. Key metrics include R-factor (<0.05), wR2, and goodness-of-fit (GOF). For example, disordered dithiolane moieties are modeled with split occupancies (e.g., 84.9:15.1 ratio) .

Advanced: How are conformational dynamics of the 1,3-dithiolane ring analyzed in crystallographic studies?

Cremer-Pople puckering parameters are calculated to quantify ring non-planarity. For envelope or half-chair conformations, the puckering amplitude (QQ) and phase angle (θ\theta) are derived from atomic coordinates. Software like PLATON or Mercury automates this analysis. In related compounds, dithiolane rings exhibit QQ values of 0.4–0.6 Å, with θ ≈ 180° for envelope forms and θ ≈ 144° for half-chair conformers .

Advanced: How are intermolecular interactions in the crystal lattice characterized?

Weak interactions (C–H···O, π–π stacking) are identified using distance-angle criteria (e.g., C–H···O < 3.3 Å, angle > 120°). For π–π interactions, centroid distances (3.4–3.5 Å) and slippage (<1.5 Å) are calculated. Software like CrystalExplorer visualizes Hirshfeld surfaces and fingerprint plots to quantify interaction contributions (e.g., H···H, H···S contacts). In analogous structures, C–H···O and π–π interactions contribute to 3D packing along the b-axis .

Advanced: How is positional disorder in the dithiolane moiety resolved during refinement?

Disordered sulfur atoms are modeled using PART instructions in SHELXL. Occupancies are refined freely or constrained to sum to 1.0. Anisotropic displacement parameters (ADPs) are applied to major components, while isotropic ADPs may suffice for minor sites. Residual electron density maps (e.g., Δρ < 0.5 eÅ3^{-3}) validate the disorder model. For example, disorder in the 1,3-dithiolane ring is resolved with a 0.85:0.15 occupancy split .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

  • NMR : 1H^1H-NMR detects aromatic protons (δ 7.2–8.1 ppm) and dithiolane methylene groups (δ 3.1–3.5 ppm).
  • IR : Stretching vibrations for sulfonate (S=O, 1360–1180 cm1^{-1}) and dithiolane (C–S, 680–620 cm1^{-1}).
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calculated for C15_{15}H12_{12}BrO3_3S3_3: 430.9002).

Advanced: What computational methods predict electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) maps, and Fukui indices. These predict nucleophilic/electrophilic sites, such as sulfonate oxygen (high electrophilicity) or dithiolane sulfur (nucleophilic). Solvent effects are modeled using PCM. Software: Gaussian, ORCA .

Basic: How does the sulfonate group influence solubility and reactivity?

The sulfonate group enhances hydrophilicity (logP reduction by ~1.5 units) and stabilizes negative charge, making it resistant to nucleophilic attack. Reactivity studies focus on sulfonate ester cleavage under acidic/basic conditions or via nucleophilic displacement (e.g., with amines) .

Advanced: How are data contradictions in crystallographic and spectroscopic results addressed?

Discrepancies (e.g., bond length variations >0.05 Å) are resolved by cross-validating SCXRD data with DFT-optimized geometries. For NMR, DEPT and HSQC experiments clarify ambiguous assignments. Outliers in spectroscopic data may indicate polymorphic forms or solvent adducts .

Advanced: What strategies optimize crystallization for SCXRD analysis?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow nucleation.
  • Temperature gradients : Gradual cooling from 40°C to 25°C promotes single-crystal growth.
  • Seeding : Introduce microcrystals to supersaturated solutions.
    For this compound, needle-like crystals are grown in ethyl acetate/hexane (1:3) at 297 K .

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